molecular formula C8H7FO3 B1333267 2-Fluoro-5-methoxybenzoic acid CAS No. 367-83-9

2-Fluoro-5-methoxybenzoic acid

Cat. No.: B1333267
CAS No.: 367-83-9
M. Wt: 170.14 g/mol
InChI Key: REDSLTKMNCCQBC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a methoxy group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Fluoro-5-methoxybenzoic acid is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzoic acid: Similar in structure but with different positional isomers.

    2-Fluoro-4-methoxybenzoic acid: Another positional isomer with distinct chemical properties.

    2-Fluoro-3-methoxybenzoic acid: Differing in the position of the methoxy group

Uniqueness

2-Fluoro-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in targeted organic synthesis and specialized applications in research and industry .

Properties

IUPAC Name

2-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDSLTKMNCCQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379091
Record name 2-Fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-83-9
Record name 2-Fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to a method reported by Hay and Blanchard [Canad. J. Chem. 43, 1306 (1965)]. In a three-necked round-bottom flask (1000 mL), equipped with a magnetic stirrer, thermometer, reflux condensor and a gas distribution tube, cobalt(II)acetate tetrahydrate (12.6 g; 51 mmol) was dissolved in glacial acetic acid (404 mL) by stirring. Commercial 4-fluoro-3-methylanisole (35.4, 252 mmol) and 33% HBr in acetic acid (10.1 mL; 51 mmol) were added and then the mixture was heated on an oil-bath to 90°-95° C. All the time a stream of oxygen was passed through the solution at a rate of about 660 mL/min. After 3 hours the reaction mixture was cooled to room temperature and then rotary evaporated to dryness.
Quantity
252 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
404 mL
Type
reactant
Reaction Step Three
Quantity
12.6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Fluoro-3-methylanisol (1.0 g, 7.1 mmol) was dissolved in a mixture of pyridine (16 mL) and water (32 mL). Potassium permanganate (3.4 g, 21 mmol) was added and the reaction mixture was refluxed for 3 h and then left at room temperature over night. After filtration and extraction with CH2Cl2 the aqueous phase was acidified with HCl precipitating the product (440 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a vigorously stirred mixture of 4-fluoro-3-methylanisole (12.0 g, 85.6 mmol) and pyridine (41.7 g, 527 mmol) in water (170 mL) at 50° C. was added portion-wise potassium permanganate (44.65 g, mmol) and then maintained at this temperature for 2 h. The resulting mixture was then allowed to cool to RT and allowed to stand overnight and then heated for a further 5 h at 50° C. Then the mixture was filtered over celite and then the residue was washed with sulfuric acid (conc. 100 mL). The combined filtrates were then half-evaporated and neutralised with potasssium carbonate. Then the mixture was washed with diethyl ether and then the aqueous layer was acidified with hydrochloric acid (conc.) and the product extracted with diethyl ether. The combined extracts were then dried over sodium sulphate. After filtration and evaporation the crude solid was recrystallised from 1,2,-dichloroethane to afford the title compound (4.4 g, 30%) as a light pink solid. MS m/e=168.9 (M−H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
44.65 g
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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